Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
Overview
Description
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzenecarboxylate moiety
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many bioactive molecules . Piperazine derivatives have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .
Biochemical Pathways
Without specific information on the targets and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that might be affected. Piperazine derivatives have been known to affect various biochemical pathways depending on their specific targets .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of piperazine derivatives, the compound could potentially have various cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate typically involves the reaction of 4-methylpiperazine with methyl 2-bromo-5-nitrobenzenecarboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like n-butanol at room temperature . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-methylpiperazino)-5-aminobenzenecarboxylate.
Reduction: Formation of 2-(4-methylpiperazino)-5-nitrobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-4-3-10(16(18)19)9-11(12)13(17)20-2/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNCBNFPSRCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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